![molecular formula C9H5BrN2O4 B1417073 Methyl 4-bromo-3-cyano-2-nitrobenzoate CAS No. 1805102-93-5](/img/structure/B1417073.png)
Methyl 4-bromo-3-cyano-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-3-cyano-2-nitrobenzoate, also known as 4-Bromo-3-cyano-2-nitrobenzoic acid methyl ester, is a nitrobenzoate ester commonly used in scientific research. It is a white solid that can be used as a dye in the study of biological compounds, such as proteins and enzymes, and in the synthesis of organic compounds.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-nitrobenzoate is used in a variety of scientific research applications. It is commonly used as a fluorescent dye in the study of proteins and enzymes, as it can be used to label and track the compounds. It is also used in the synthesis of organic compounds, such as pharmaceuticals and natural products. Additionally, it is used in the study of DNA and RNA, as it can be used to detect and quantify the molecules.
Mechanism Of Action
Methyl 4-bromo-3-cyano-2-nitrobenzoate is a nitrobenzoate ester, which means it has a nitro group and a benzoate group. The nitro group is responsible for the fluorescent properties of the compound, as it absorbs light and emits it at a different wavelength. The benzoate group is responsible for the solubility of the compound in aqueous solutions, as it makes the compound more hydrophilic.
Biochemical And Physiological Effects
Methyl 4-bromo-3-cyano-2-nitrobenzoate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-3-cyano-2-nitrobenzoate has several advantages for use in laboratory experiments. It is easy to synthesize, and it is soluble in aqueous solutions. Additionally, it is fluorescent, so it can be used to label and track molecules. The main limitation of this compound is that it is not very stable, so it must be used quickly after synthesis.
Future Directions
There are several potential future directions for the use of Methyl 4-bromo-3-cyano-2-nitrobenzoate. It could be used in the study of other biological molecules, such as carbohydrates, lipids, and nucleic acids. Additionally, it could be used to develop new fluorescent dyes for use in research. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(10)6(4-11)8(5)12(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPMBJQXNLEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-2-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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